![molecular formula C31H36O4 B14491404 2-Methyl-10-{[4-(pyren-1-YL)butanoyl]oxy}decanoic acid CAS No. 62973-45-9](/img/structure/B14491404.png)
2-Methyl-10-{[4-(pyren-1-YL)butanoyl]oxy}decanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-10-{[4-(pyren-1-yl)butanoyl]oxy}decanoic acid is a complex organic compound with the molecular formula C31H36O4 . This compound contains a total of 71 atoms, including 36 hydrogen atoms, 31 carbon atoms, and 4 oxygen atoms . It is characterized by the presence of a pyrene moiety, which is a polycyclic aromatic hydrocarbon, attached to a decanoic acid chain via a butanoyl linker.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-10-{[4-(pyren-1-yl)butanoyl]oxy}decanoic acid typically involves multiple steps, including the preparation of intermediates and their subsequent coupling. The general synthetic route may include:
Preparation of Pyrene-1-butyric Acid: This intermediate can be synthesized by reacting pyrene with butyric acid under specific conditions.
Esterification: The pyrene-1-butyric acid is then esterified with 2-methyl-10-hydroxydecanoic acid using a suitable esterification agent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-10-{[4-(pyren-1-yl)butanoyl]oxy}decanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with new functional groups.
Wissenschaftliche Forschungsanwendungen
2-Methyl-10-{[4-(pyren-1-yl)butanoyl]oxy}decanoic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent probes.
Wirkmechanismus
The mechanism of action of 2-Methyl-10-{[4-(pyren-1-yl)butanoyl]oxy}decanoic acid involves its interaction with specific molecular targets and pathways. The pyrene moiety can intercalate into DNA, affecting its structure and function. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-10-{[4-(phenyl)butanoyl]oxy}decanoic acid: Similar structure but with a phenyl group instead of a pyrene moiety.
2-Methyl-10-{[4-(naphthyl)butanoyl]oxy}decanoic acid: Contains a naphthyl group instead of a pyrene moiety.
Uniqueness
2-Methyl-10-{[4-(pyren-1-yl)butanoyl]oxy}decanoic acid is unique due to the presence of the pyrene moiety, which imparts distinct photophysical and chemical properties. This makes it particularly valuable in applications requiring fluorescence and aromatic interactions.
Eigenschaften
CAS-Nummer |
62973-45-9 |
|---|---|
Molekularformel |
C31H36O4 |
Molekulargewicht |
472.6 g/mol |
IUPAC-Name |
2-methyl-10-(4-pyren-1-ylbutanoyloxy)decanoic acid |
InChI |
InChI=1S/C31H36O4/c1-22(31(33)34)10-6-4-2-3-5-7-21-35-28(32)14-9-11-23-15-16-26-18-17-24-12-8-13-25-19-20-27(23)30(26)29(24)25/h8,12-13,15-20,22H,2-7,9-11,14,21H2,1H3,(H,33,34) |
InChI-Schlüssel |
OTDZOVZLQOGLLY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCCCCCCOC(=O)CCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



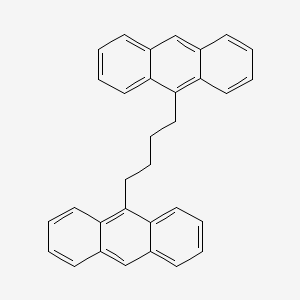
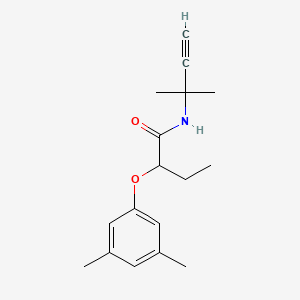
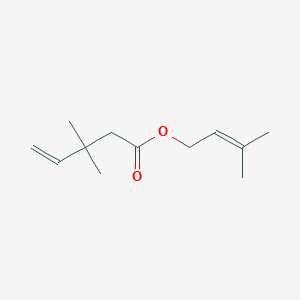



![N-Ethyl-3-oxo-3H-naphtho[2,1-b]pyran-2-carboxamide](/img/structure/B14491357.png)

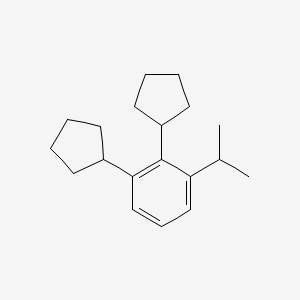
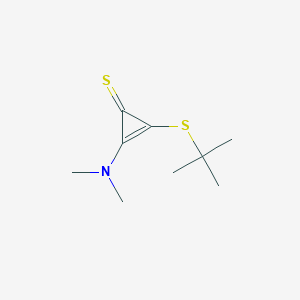
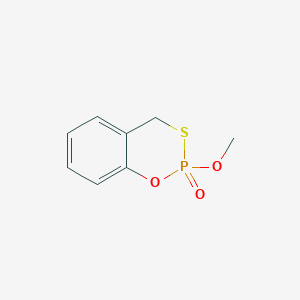

![3-[(E)-2-(4-methoxyphenyl)-2-phenylethenyl]-1-benzofuran-2-carboxylic acid](/img/structure/B14491397.png)
